molecular formula C9H12FNO2S B13018986 1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanamine

1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanamine

Cat. No.: B13018986
M. Wt: 217.26 g/mol
InChI Key: PQKGVWTWURLSAE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through a systematic analysis of its substituents and backbone structure. The parent chain is identified as ethanamine, a two-carbon amine. The primary substituent is a 3-fluorophenyl group attached to the first carbon, while a methylsulfonyl group (-SO$$2$$CH$$3$$) is bonded to the second carbon. Following IUPAC priority rules, the sulfonyl group takes precedence over the fluorine substituent in numbering. Thus, the compound is formally named 1-(3-fluorophenyl)-2-(methylsulfonyl)ethanamine .

Alternative nomenclature systems, such as the CAS registry (Chemical Abstracts Service), assign the identifier 1247454-91-6 to this molecule. The SMILES notation NC(C1=CC=CC(F)=C1)CS(=O)(C)=O provides a linear representation of its structure, emphasizing the connectivity between the aromatic ring, amine, and sulfonyl groups.

Property Value
IUPAC Name This compound
CAS Registry Number 1247454-91-6
Molecular Formula C$$9$$H$${12}$$FNO$$_2$$S
Molecular Weight 217.26 g/mol

Structural Taxonomy in Organofluorine Compounds

The compound’s structure places it within two distinct chemical families: organofluorines and sulfonamides . The carbon-fluorine bond, a hallmark of organofluorine chemistry, confers exceptional stability due to its high bond dissociation energy (~480 kJ/mol) and short bond length (1.4 Å). Fluorine’s electronegativity (3.98) induces a strong dipole moment (1.41 D) across the C–F bond, polarizing the aromatic ring and influencing electronic interactions in catalytic or biological systems.

Concurrently, the methylsulfonyl group (-SO$$2$$CH$$3$$) introduces steric bulk and electron-withdrawing characteristics. Sulfonyl groups are known to enhance metabolic stability in pharmaceuticals by resisting oxidative degradation, a property leveraged in drug design. The combination of fluorine and sulfonyl substituents creates a molecule with balanced lipophilicity and polarity, making it suitable for applications requiring precise control over solubility and reactivity.

Historical Development in Sulfonamide Chemistry

Sulfonamide chemistry traces its origins to the early 20th century, with the discovery of antibacterial sulfa drugs. While this compound is not a therapeutic agent itself, its structural motifs reflect advancements in sulfonamide functionalization. The introduction of sulfonyl groups into amine derivatives gained traction in the 1980s as researchers explored their utility in peptidomimetics and enzyme inhibitors.

A key milestone was the development of methods to incorporate sulfonyl moieties without compromising amine reactivity. For example, the synthesis of 2-(methylsulfonyl)ethanamine hydrochloride demonstrated the feasibility of stabilizing amine intermediates through sulfonation, enabling further functionalization. These methodologies laid the groundwork for synthesizing complex molecules like this compound, where regioselective sulfonation and fluorination must be carefully controlled.

Contemporary Research Significance

Recent studies highlight the compound’s role as a building block in medicinal chemistry and materials science. Its fluorine atom enhances binding affinity in drug-receptor interactions, while the sulfonyl group improves pharmacokinetic properties. For instance, derivatives of this compound have been investigated as:

  • Kinase inhibitors : The sulfonyl group interacts with ATP-binding pockets in enzymes, modulating phosphorylation pathways.
  • Fluorescent probes : Fluorinated aromatic systems exhibit tunable emission properties for bioimaging applications.

In materials science, the compound’s rigid structure and polar groups make it a candidate for designing liquid crystals or polymers with tailored dielectric properties. Additionally, its synthetic versatility allows for modifications at the amine position, enabling the creation of libraries of derivatives for high-throughput screening.

Properties

Molecular Formula

C9H12FNO2S

Molecular Weight

217.26 g/mol

IUPAC Name

1-(3-fluorophenyl)-2-methylsulfonylethanamine

InChI

InChI=1S/C9H12FNO2S/c1-14(12,13)6-9(11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3

InChI Key

PQKGVWTWURLSAE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC(C1=CC(=CC=C1)F)N

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Protected Amino Sulfone Intermediates

A patented method describes the preparation of sulfonyl alkylamines structurally related to this compound by catalytic hydrogenation of N,N-dibenzylamino ethyl methyl sulfone derivatives. The key steps include:

  • Dissolving the protected amino sulfone (e.g., 2-(N,N-dibenzylamino)ethyl methyl sulfone) in an organic solvent such as ethanol or diethyl ether.
  • Adding a catalyst such as Raney Nickel, Pd/C, or platinum dioxide (1–20% by weight relative to reactant).
  • Conducting hydrogenation under controlled conditions: temperature 10–90°C, pressure 5–40 atm, for 1–5 hours.
  • Monitoring reaction progress by thin-layer chromatography (TLC).
  • Filtering off catalyst and concentrating to obtain the free amine oil.
  • Converting the free amine to its hydrochloride salt by treatment with ethanolic hydrogen chloride to improve purity and stability.

This method yields 2-(amino)ethyl methyl sulfone salts with high purity (>98.5%) and well-defined melting points (165.3–167°C), which can be adapted for the fluorophenyl-substituted analogues by using the corresponding fluorophenyl precursors.

Multi-Step Synthesis from Fluorophenyl Precursors

A typical synthetic route involves:

  • Starting from 3-fluorobenzaldehyde or 3-fluorophenylacetonitrile as the fluorophenyl source.
  • Introducing the methylsulfonyl group via oxidation of methylthio intermediates or direct sulfonylation.
  • Formation of the ethanamine backbone by reductive amination or catalytic hydrogenation.
  • Purification by crystallization or chromatography.

While specific detailed protocols for this compound are limited in open literature, analogous compounds have been synthesized using these strategies, indicating their applicability.

Use of Sulfonylated Amino Acid Derivatives

In related research, sulfonylated amino compounds have been prepared by reacting sulfonylated intermediates with amino acid derivatives under reflux in methanol, followed by filtration and drying. This approach can be adapted for the target compound by selecting appropriate fluorophenyl sulfonyl precursors and amine sources.

Reaction Conditions and Catalysts

Parameter Typical Range/Value Notes
Solvent Ethanol, diethyl ether, or other alcohols/ethers Organic solvents suitable for hydrogenation
Catalyst Raney Nickel, Pd/C, Platinum dioxide 1–20% weight relative to reactant
Temperature 10°C to 90°C Controlled to optimize reaction rate
Pressure 5 to 40 atm hydrogen pressure Ensures efficient hydrogenation
Reaction Time 1 to 5 hours Monitored by TLC until completion
pH for Salt Formation ~2 (acidic) Using ethanolic HCl for hydrochloride salt formation

Analytical and Purity Data

  • The hydrochloride salt of 2-(amino)ethyl methyl sulfone analogues shows melting points around 165–167°C.
  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and purity.
  • Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • Purity levels achieved are typically above 98.5% after salt formation and purification.

Summary Table of Preparation Steps

Step No. Description Reagents/Catalysts Conditions Outcome
1 Dissolution of protected amino sulfone Ethanol or diethyl ether Ambient temperature Homogeneous solution
2 Catalytic hydrogenation Raney Ni, Pd/C, or PtO2 (1–20%) 10–90°C, 5–40 atm H2, 1–5 h Reduction to free amine
3 Filtration and concentration - Ambient Free amine oil
4 Salt formation with ethanolic HCl HCl in ethanol pH ~2, stirring 1 h Hydrochloride salt, purified
5 Drying and characterization Vacuum drying Ambient temperature Pure crystalline product

Research Findings and Notes

  • The catalytic hydrogenation method is efficient and scalable for producing sulfonylated amines with high purity.
  • Choice of catalyst and reaction conditions significantly affects yield and purity.
  • Salt formation improves stability and facilitates handling.
  • The synthetic approach is adaptable to various fluorophenyl-substituted sulfonyl amines, including this compound.
  • Analytical techniques such as NMR and TLC are essential for monitoring and confirming product identity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an amine derivative.

    Substitution: The major product depends on the nucleophile used in the reaction.

Scientific Research Applications

Pharmaceutical Applications

1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanamine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl group enhances the compound's solubility and stability, making it suitable for use in drug formulations.

Key Pharmaceutical Uses:

  • Antidepressant Development: The compound has been investigated as a scaffold for designing novel antidepressants. Research indicates that modifications to the structure can lead to enhanced neuroprotective effects and reduced cytotoxicity, making it a candidate for further development in treating mood disorders .
  • Anti-tumor Activity: It is reported that derivatives of this compound may exhibit anti-tumor properties, functioning as intermediates in the synthesis of more complex anti-cancer agents .

Biological Mechanisms:

  • Neuroprotection: In vitro studies demonstrate that compounds derived from this compound can protect neuronal cells from damage induced by stressors such as corticosterone. This protection is linked to the modulation of brain-derived neurotrophic factor (BDNF) levels, which plays a critical role in neuronal survival and growth .
  • Cytotoxicity Reduction: Compounds with this chemical structure have shown low cytotoxicity against normal cell lines, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

Several studies have documented the efficacy of this compound and its derivatives in various experimental models.

Notable Case Studies:

  • Antidepressant Efficacy: A study utilizing forced swim tests (FST) demonstrated that derivatives of this compound significantly reduced immobility time in rats, indicating potential antidepressant-like effects .
  • Neuroprotective Effects: Research involving PC12 cells showed that treatment with specific derivatives led to improved cell survival rates under stress conditions, correlating with increased expression of neurotrophic factors such as IGF-1 and VEGF .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that introduce the fluorophenyl and methylsulfonyl groups effectively. Various synthetic routes have been developed to optimize yield and purity, enhancing its applicability in pharmaceutical research.

Synthesis Overview:

  • Starting materials include readily available aromatic compounds and sulfonyl chlorides.
  • Key reactions involve nucleophilic substitutions and coupling reactions under controlled conditions to yield high-purity products suitable for biological testing .

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanamine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methylsulfonyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanamine with analogous compounds:

Compound Name Molecular Formula MW Substituents Key Features Applications/References
This compound C₉H₁₁FNO₂S 223.25* 3-Fluorophenyl, methylsulfonyl High electronegativity from F and sulfonyl; potential CNS activity Likely intermediate for fluorinated APIs
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine C₁₂H₁₉NO₄S 273.35 3-Ethoxy-4-methoxyphenyl, methylsulfonyl Used in apremilast synthesis; polar substituents enhance solubility Apremilast intermediate
N-Methyl-2-(methylsulfonyl)ethanamine C₄H₁₁NO₂S 137.20 Methylamine, methylsulfonyl Simplified structure; lacks aryl group Chemical building block
2-(((3-Fluorophenyl)(diphenyl)methyl)sulfanyl)ethanamine C₂₀H₁₈FNS 323.43 3-Fluorophenyl, diphenylmethyl, sulfanyl Sulfanyl (S–) group instead of sulfonyl; less electron-withdrawing Kinesin spindle protein inhibitor
2-Fluoro-2-(4-(trifluoromethyl)phenyl)ethanamine C₉H₈F₄N 206.17 4-(Trifluoromethyl)phenyl, fluorine Dual fluorination; high lipophilicity Not specified (fluorinated analog)
Key Observations:

Sulfonyl vs. Sulfanyl Groups: The sulfonyl group (–SO₂–) in the target compound is strongly electron-withdrawing, enhancing stability and hydrogen-bonding capacity compared to sulfanyl (–S–) derivatives (e.g., compound 12 in ). This difference may influence receptor binding or metabolic pathways .

Aryl Substituent Effects: The 3-fluorophenyl group in the target compound balances lipophilicity and electronic effects, favoring blood-brain barrier penetration for CNS-targeted drugs . 3-Ethoxy-4-methoxyphenyl substituents () increase polarity and are critical for apremilast’s immunomodulatory activity . 4-(Trifluoromethyl)phenyl () introduces steric bulk and extreme hydrophobicity, which may limit solubility but enhance target affinity .

Simplified Analogs :

  • N-Methyl-2-(methylsulfonyl)ethanamine () lacks an aryl group, reducing steric hindrance and complexity. Such analogs are often used to study the sulfonyl group’s standalone effects .

Pharmacological Potential

  • The 3-fluorophenyl group may modulate selectivity or potency .
  • Kinesin Spindle Protein (KSP) Inhibition : Sulfanyl derivatives in demonstrate anti-tumor effects. The target compound’s sulfonyl group could enhance binding to KSP’s ATP-binding pocket .

Biological Activity

1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanamine, also known as a derivative of phenethylamine, has garnered interest in pharmacological research due to its potential biological activities. This compound's structure, characterized by a fluorinated aromatic ring and a methylsulfonyl group, suggests possible interactions with various biological targets, particularly in the central nervous system (CNS).

Chemical Structure and Properties

The molecular formula for this compound is C₉H₁₃FNO₂S. The presence of the fluorine atom may enhance the compound's lipophilicity and influence its receptor binding properties. The methylsulfonyl group is known to affect the compound's solubility and metabolic stability.

Research indicates that this compound may act as an agonist or antagonist at specific neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions. This dual action can modulate neurotransmitter systems such as serotonin and dopamine pathways, which are critical in treating various neurological disorders.

Neurotransmitter Interaction

Studies have shown that compounds with similar structures can influence neurotransmitter release and reuptake. For instance, the fluorinated phenethylamines have been noted for their potential in modulating dopamine transporter (DAT) activity, which is significant in conditions like depression and addiction . The specific interactions of this compound with these receptors remain to be fully elucidated through further pharmacological studies.

Antiproliferative Effects

Preliminary data suggest that derivatives of this compound may exhibit antiproliferative effects against certain cancer cell lines. For example, similar fluorinated compounds have demonstrated significant cytotoxicity against various cancer cells, indicating a potential pathway for therapeutic applications .

Study 1: Interaction with Dopamine Receptors

A study focusing on the interaction of phenethylamine derivatives with dopamine receptors highlighted that modifications at the para position (like fluorination) could enhance receptor binding affinity. The study utilized radiolabeled assays to demonstrate that compounds with similar modifications resulted in increased dopaminergic activity .

Study 2: Anticancer Activity

In a comparative study on antiproliferative activities, several structurally related compounds were tested against human cancer cell lines. The results indicated that compounds with a methylsulfonyl group exhibited lower IC50 values (indicative of higher potency) compared to their non-modified counterparts. For instance, one compound showed an IC50 of 1.9 µg/mL against HCT-116 cells, suggesting a promising avenue for anticancer drug development .

Data Table: Biological Activities of Related Compounds

Compound NameStructureIC50 (µg/mL)Targeted Activity
This compoundC₉H₁₃FNO₂STBDPotential CNS activity
2-(4-Amino-3-methylphenyl)benzothiazoleC₁₁H₁₃N₃S5.0Antiproliferative (breast cancer)
3-Fluoromethyl-1,2,3,4-tetrahydroquinolineC₁₁H₁₂FNO2.5DAT inhibition

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanamine?

Answer: The compound can be synthesized via reductive amination of 1-(3-fluorophenyl)-2-(methylsulfonyl)ethanone using sodium cyanoborohydride or catalytic hydrogenation. Alternatively, nucleophilic substitution of a halogenated precursor (e.g., 1-chloro-2-(methylsulfonyl)ethane, as listed in ) with 3-fluorophenylamine derivatives may be employed. Structural analogs in (e.g., 2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethanamine) suggest that fluorinated aromatic amines are viable starting materials. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize by-products .

Q. What spectroscopic techniques are used to characterize this compound?

Answer:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions (e.g., fluorophenyl protons at δ 6.8–7.4 ppm, methylsulfonyl singlet at δ 3.1 ppm).
  • FTIR : Peaks at 1330–1350 cm1^{-1} (S=O stretching) and 1500–1600 cm1^{-1} (aromatic C=C) validate functional groups (similar to methods in ).
  • Mass Spectrometry : High-resolution MS (e.g., ESI+) identifies molecular ion [M+H]+^+ and fragmentation patterns.
  • X-ray Crystallography : SHELX programs () resolve stereochemistry if single crystals are obtained.

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Answer: Enantiomeric purity is critical for pharmacological studies. Engineered amine transaminases (ATAs) or immobilized enzyme systems (e.g., co-immobilized ATA and catalase, as in ) can catalyze asymmetric synthesis. For example, a ketone precursor (e.g., 1-(3-fluorophenyl)-2-(methylsulfonyl)ethanone) is reacted with a chiral amine donor (e.g., L-alanine) under optimized pH (8–9) and temperature (30–40°C) conditions. Computational docking studies (e.g., AutoDock Vina) predict enzyme-substrate interactions to guide mutagenesis for improved enantioselectivity .

Q. What analytical challenges arise in detecting impurities or degradation products?

Answer:

  • By-Product Identification : Reverse-phase HPLC with UV detection (λ = 254 nm) coupled with LC-MS/MS identifies impurities like des-fluoro analogs or sulfone oxidation products.
  • Method Validation : Follow ICH guidelines (Q2(R1)) for specificity, linearity (R2^2 > 0.995), and LOQ (< 0.1%).
  • Degradation Studies : Accelerated stability testing (40°C/75% RH) with forced degradation (acid/base/oxidative stress) reveals degradation pathways. For example, methylsulfonyl group hydrolysis under acidic conditions generates ethanamine derivatives .

Q. How does the fluorophenyl substituent influence physicochemical properties?

Answer:

  • Lipophilicity : The 3-fluorophenyl group increases logP (~2.1) compared to non-fluorinated analogs, enhancing membrane permeability (calculated via ChemAxon).
  • Solubility : Fluorination reduces aqueous solubility (< 1 mg/mL in PBS pH 7.4), necessitating formulation with cyclodextrins or lipid-based carriers.
  • Metabolic Stability : In vitro microsomal assays (e.g., human liver microsomes) show slower oxidation due to fluorine’s electron-withdrawing effects, extending half-life (t1/2_{1/2} > 60 min) .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

Answer:

  • Docking Studies : Molecular docking (e.g., Glide, Schrödinger) into target proteins (e.g., monoamine transporters) identifies key interactions (e.g., hydrogen bonding with methylsulfonyl, π-π stacking with fluorophenyl).
  • QSAR Models : 3D-QSAR (CoMFA/CoMSIA) correlates substituent electronic parameters (Hammett σ) with biological activity. Fluorine’s inductive effect enhances binding affinity in certain receptor subtypes .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points or spectral How to reconcile them?

Answer: Variations in melting points (e.g., 90–95°C vs. 100–105°C) may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to confirm thermal transitions. For NMR discrepancies, verify solvent effects (e.g., DMSO vs. CDCl3_3) and purity via elemental analysis (< 0.4% deviation for C, H, N) .

Methodological Best Practices

Q. How to optimize reaction yields for large-scale synthesis?

Answer:

  • Process Chemistry : Use flow reactors for exothermic steps (e.g., sulfonation) to improve heat dissipation.
  • Catalyst Screening : Test Pd/C or Raney Ni for reductive amination; immobilized catalysts (e.g., ReliZyme™ beads in ) enhance reusability.
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF .

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